5-chloro-2-methyl-1-benzothiophene-3-carboxylic acid
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Overview
Description
5-chloro-2-methyl-1-benzothiophene-3-carboxylic acid is a heterocyclic organic compound that belongs to the benzothiophene family. Benzothiophenes are sulfur-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a carboxylic acid group at the 3-position and a chlorine atom at the 5-position of the benzothiophene ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methyl-1-benzothiophene-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-methylthiophene.
Chlorination: The 2-methylthiophene is chlorinated at the 5-position using a chlorinating agent such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) under controlled conditions.
Carboxylation: The chlorinated intermediate is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce the carboxylic acid group at the 3-position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methyl-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, aldehydes
Substitution: Amino or thiol-substituted benzothiophenes
Scientific Research Applications
5-chloro-2-methyl-1-benzothiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzothiophene derivatives with potential pharmaceutical applications.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as an anti-inflammatory, anticancer, or antimicrobial agent is ongoing.
Industry: It is utilized in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-chloro-2-methyl-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active site residues, while the benzothiophene ring can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methylbenzothiazole
- 5-chloro-3-methyl-1-benzothiophene-2-carboxylic acid
- 5-chloro-2-methylbenzofuran
Uniqueness
Compared to similar compounds, 5-chloro-2-methyl-1-benzothiophene-3-carboxylic acid is unique due to the specific positioning of the chlorine and carboxylic acid groups, which can influence its reactivity and biological activity. The presence of the sulfur atom in the benzothiophene ring also distinguishes it from benzofuran derivatives, potentially leading to different pharmacological properties.
Properties
CAS No. |
30447-40-6 |
---|---|
Molecular Formula |
C10H7ClO2S |
Molecular Weight |
226.7 |
Purity |
95 |
Origin of Product |
United States |
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